molecular formula C13H21NO2S B2812484 4-ethyl-N-pentylbenzene-1-sulfonamide CAS No. 898058-52-1

4-ethyl-N-pentylbenzene-1-sulfonamide

Cat. No. B2812484
CAS RN: 898058-52-1
M. Wt: 255.38
InChI Key: HYFKRSGVIZWFBL-UHFFFAOYSA-N
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Description

4-Ethyl-N-pentylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 898058-52-1 . It has a molecular weight of 255.38 and its IUPAC name is 4-ethyl-N-pentylbenzenesulfonamide . It is a liquid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H21NO2S . The InChI code for this compound is 1S/C13H21NO2S/c1-3-5-6-11-14-17(15,16)13-9-7-12(4-2)8-10-13/h7-10,14H,3-6,11H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid in its physical form . It has a molecular weight of 255.38 g/mol .

Scientific Research Applications

Anticancer and Radiosensitizing Properties

Sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and ability to enhance the efficacy of radiation therapy. For instance, novel sulfonamide derivatives demonstrated significant in-vitro anticancer activity against human tumor cell lines, including liver and lung cancer cells, with some compounds showing higher activity than standard chemotherapy drugs like doxorubicin. These compounds have also been evaluated for their radiosensitizing properties, potentially offering new avenues for cancer treatment (Ghorab et al., 2015).

Antimicrobial Activity

The synthesis of novel sulfonamide derivatives has led to compounds with effective antimicrobial properties. These compounds were tested against various bacterial strains, showing significant antimicrobial activity, which suggests their potential in treating infectious diseases caused by bacteria (Ahmad & Farrukh, 2012).

Enzyme Inhibition for Drug Development

Sulfonamides have been identified as effective inhibitors of carbonic anhydrase, a target for the development of drugs to treat conditions like glaucoma, edema, and certain neurological disorders. Research into sulfonamide-based inhibitors has yielded compounds with selective inhibition profiles against different isozymes of carbonic anhydrase, offering insights into the design of more targeted therapies (Ilies et al., 2003).

Environmental Impact and Biodegradation

Studies have also focused on the environmental aspects of sulfonamide compounds, particularly their biodegradation and the formation of persistent pollutants. For example, research on the pesticide Sulfluramid, which contains sulfonamide structures, has highlighted its degradation into perfluorooctanesulfonate (PFOS), a persistent environmental pollutant, thereby contributing to our understanding of the environmental fate of sulfonamide-based pesticides (Zabaleta et al., 2018).

Drug Metabolism

Biotransformation studies using microbial models have been applied to understand the metabolism of sulfonamide drugs. This approach helps in the production of drug metabolites in quantities sufficient for structural characterization, offering valuable insights into drug metabolism and facilitating the development of analytical methods for monitoring these metabolites in clinical settings (Zmijewski et al., 2006).

Safety and Hazards

The safety information for 4-ethyl-N-pentylbenzene-1-sulfonamide includes several hazard statements: H302, H312, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-ethyl-N-pentylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-3-5-6-11-14-17(15,16)13-9-7-12(4-2)8-10-13/h7-10,14H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFKRSGVIZWFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898058-52-1
Record name 4-ethyl-N-pentylbenzene-1-sulfonamide
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